molecular formula C12H10BrN3O3 B1448397 1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1785761-82-1

1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1448397
M. Wt: 324.13 g/mol
InChI Key: AITKSAIKAXTKSG-UHFFFAOYSA-N
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Description

“2-(6-Bromo-1H-indazol-3-yl)acetic acid” is a compound with the CAS Number: 944904-66-9. It has a molecular weight of 255.07 . It is a solid substance stored in a dry, sealed container under -20C .


Molecular Structure Analysis

The IUPAC name for this compound is (6-bromo-1H-indazol-3-yl)acetic acid . The Inchi Code is 1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) .

It is a solid substance . The storage temperature is under -20C in a dry, sealed container .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of 1-indanones and their derivatives, including compounds structurally similar to 1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, has shown a broad range of biological activities. These activities include antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Moreover, these compounds have potential applications in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides (Turek et al., 2017).

Catalysis and Drug Applications

Heterocyclic N-oxide molecules, which are structurally related to indazole derivatives like the compound , highlight their potential in organic synthesis, catalysis, and drug applications. These compounds have been employed in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and have shown significant medicinal applications including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Antioxidant Activity

Analytical methods used in determining antioxidant activity of compounds also apply to assessing the potential of compounds like 1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid. Such evaluations are crucial in fields ranging from food engineering to pharmaceuticals, indicating the compound's potential in these areas (Munteanu & Apetrei, 2021).

Drug Synthesis Applications

The carboxylic acid group is a pivotal functional group in many pharmaceuticals, suggesting that compounds with this group, such as 1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, could play significant roles in drug development. Bioisosteres of carboxylic acids have been extensively studied for their potential to improve pharmacological profiles, which could be relevant for the development of new drugs based on this compound (Horgan & O’ Sullivan, 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O3/c13-7-1-2-8-9(4-7)14-15-11(8)16-5-6(12(18)19)3-10(16)17/h1-2,4,6H,3,5H2,(H,14,15)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITKSAIKAXTKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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